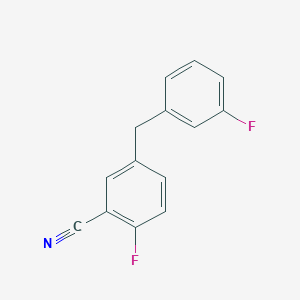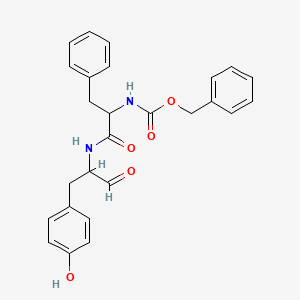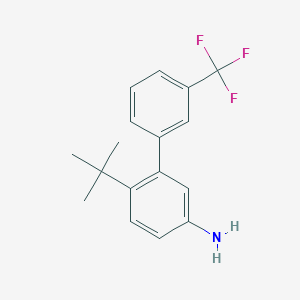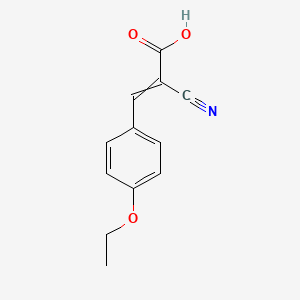
2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(4-ethoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by the presence of a cyano group (–CN) and an ethoxyphenyl group attached to an acrylic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine . The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Cyano-3-(4-ethoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyano-3-(4-ethoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The ethoxyphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various biological targets .
類似化合物との比較
Similar Compounds
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(4-dimethylaminophenyl)acrylic acid
- 2-Cyano-3-(4-hydroxyphenyl)acrylic acid
Uniqueness
2-Cyano-3-(4-ethoxyphenyl)acrylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and binding properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
InChIキー |
MYBMSWJVQCPVJH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


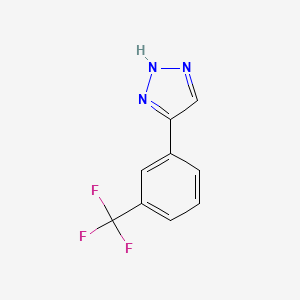


![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)


